2,3-Dimethylmethcathinone hydrochloride

Description

Properties

IUPAC Name |

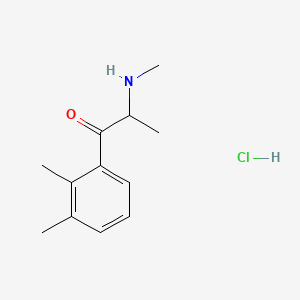

1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-6-5-7-11(9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLQHGIZPYGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344548 | |

| Record name | 2,3-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797981-99-7 | |

| Record name | 2,3-Dimethylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797981997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N77GG658H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dimethylmethcathinone Hydrochloride: A Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-Dimethylmethcathinone hydrochloride (2,3-DMMC HCl). The information is compiled from various analytical studies and serves as a foundational resource for professionals in research, science, and drug development. The physiological and toxicological properties of this compound have not been fully elucidated[1].

Core Chemical and Physical Data

2,3-DMMC HCl is a designer drug with structural similarities to amphetamines, cathinones, and phenethylamines[1]. It is a positional isomer of more well-known synthetic cathinones such as mephedrone (B570743) (4-methylmethcathinone). The hydrochloride salt typically appears as a white powder or crystalline solid[1][2].

| Property | Value | Source |

| IUPAC Name | 1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one, monohydrochloride | [1][2] |

| Synonyms | 2,3-DMMC | [2] |

| Molecular Formula | C₁₂H₁₇NO • HCl | [1][2] |

| Molecular Weight | 227.7 g/mol | [1][2] |

| Melting Point | 202.2 °C | [2] |

| Appearance | White powder / Crystalline solid | [1][2] |

Solubility Data

The solubility of 2,3-DMMC HCl has been determined in various solvents.

| Solvent | Solubility |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/ml[1] |

| Ethanol | 5 mg/ml[1] |

| Dimethyl Sulfoxide (DMSO) | 2.5 mg/ml[1] |

| Dimethylformamide (DMF) | 1 mg/ml[1] |

| Methanol | 1 mg/ml[1] |

Analytical Characterization

Detailed experimental protocols for the analysis of 2,3-DMMC HCl have been established, primarily utilizing gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of 2,3-DMMC. The following is a typical experimental protocol.

| Parameter | Value |

| Sample Preparation | Dilute analyte to ~4 mg/mL, base extracted into chloroform[2] |

| Instrument | Agilent gas chromatograph in split mode with MS detector[2] |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm[2] |

| Carrier Gas | Helium at 1 mL/min[2] |

| Injector Temperature | 280°C[2] |

| Oven Program | 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min[2] |

| Injection | 1 µL, Split Ratio = 20:1[2] |

| MSD Transfer Line Temp. | 280°C[2] |

| MS Source Temp. | 230°C[2] |

| MS Quad Temp. | 150°C[2] |

| Mass Scan Range | 30-550 amu[2] |

| Retention Time | 7.831 min[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is used for the structural elucidation of 2,3-DMMC HCl.

References

An In-depth Technical Guide to 2,3-Dimethylmethcathinone (2,3-DMMC) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

2,3-Dimethylmethcathinone (2,3-DMMC) is a synthetic cathinone (B1664624) and a positional isomer of the more well-known mephedrone (B570743) (4-methylmethcathinone).[1] As a member of the cathinone class, it is structurally related to amphetamines and shares features with phenethylamines.[1] This technical guide provides a comprehensive overview of the available scientific information on 2,3-DMMC hydrochloride, including its chemical and physical properties, analytical characterization, and a discussion of its likely pharmacological effects based on data from related compounds. Due to the limited specific research on 2,3-DMMC, this document also incorporates data from its isomers and other synthetic cathinones to provide a broader context for its potential mechanism of action and toxicological profile. This guide is intended for research and forensic applications.[1]

Chemical and Physical Properties

2,3-DMMC hydrochloride is the hydrochloride salt of 2,3-dimethylmethcathinone. It is a potential designer drug, and its physiological and toxicological properties have not been fully elucidated.[1]

| Property | Value | Reference |

| IUPAC Name | 1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride | [1] |

| Synonyms | 2,3-DMMC, 2,3-Dimethylmethcathinone hydrochloride | [1] |

| CAS Number | 1797981-99-7 | [1] |

| Molecular Formula | C₁₂H₁₇NO • HCl | [1] |

| Molecular Weight | 227.7 g/mol | [1] |

| Appearance | White powder (HCl salt) | [2] |

| Purity | ≥95% (as a reference standard) | [1] |

| Melting Point | 202.2 °C (HCl salt) | [2] |

| UV λmax | 252, 292 nm | [1] |

| SMILES | CC1=C(C(C(C)NC)=O)C=CC=C1C.Cl | [1] |

| InChI | InChI=1S/C12H17NO.ClH/c1-8-6-5-7-11(9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H | [1] |

Solubility:

| Solvent | Concentration |

| Phosphate-Buffered Saline (pH 7.2) | 10 mg/ml |

| Ethanol | 5 mg/ml |

| Methanol | 1 mg/ml |

| DMSO | 2.5 mg/ml |

| DMF | 1 mg/ml |

| Data from Cayman Chemical product information sheet.[1] |

Structure

The chemical structure of 2,3-DMMC is characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, a cathinone backbone with a ketone group at the beta position, and a methylamino group.

Figure 1: Chemical Structure of 2,3-Dimethylmethcathinone.

Experimental Protocols: Analytical Characterization

The following protocols are based on the monograph of 2,3-DMMC provided by the Drug Enforcement Administration's Special Testing and Research Laboratory.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz NMR spectrometer.[2]

-

Sample Preparation: Dilute approximately 5 mg of 2,3-DMMC HCl in deuterium (B1214612) oxide (D₂O) containing 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[2]

-

Parameters:

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Instrument: Agilent gas chromatograph with a mass selective detector.[2]

-

Sample Preparation: Prepare a solution of approximately 4 mg/mL of the 2,3-DMMC base extracted into chloroform.[2]

-

GC Conditions:

-

MS Conditions:

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Instrument: FTIR spectrometer with a diamond attenuated total reflectance (ATR) attachment (3 bounces).[2]

-

Sample Preparation: The solid sample is analyzed directly.

-

Scan Parameters:

Logical Workflow for Analytical Identification

The following diagram illustrates a typical workflow for the identification and characterization of 2,3-DMMC hydrochloride in a laboratory setting.

References

Pharmacological Profile of 2,3-Dimethylmethcathinone (2,3-DMMC) Hydrochloride: A Technical Guide

Disclaimer: The pharmacological profile of 2,3-dimethylmethcathinone (2,3-DMMC) hydrochloride has not been extensively elucidated in scientific literature. Much of the information presented herein is based on its structural similarity to other synthetic cathinones, particularly 3-methylmethcathinone (3-MMC), and general principles of cathinone (B1664624) pharmacology. This document is intended for research, scientific, and drug development professionals and should not be interpreted as a definitive guide to the physiological and toxicological properties of 2,3-DMMC hydrochloride.

Introduction

2,3-Dimethylmethcathinone (2,3-DMMC) is a designer drug of the substituted cathinone class, sharing structural features with amphetamines and phenethylamines. It is a positional isomer of the more well-known synthetic cathinones, 3-methylmethcathinone (3-MMC) and 4-methylmethcathinone (4-MMC or mephedrone).[1] As a novel psychoactive substance (NPS), its emergence on the recreational drug market has necessitated a thorough understanding of its chemical properties and a hypothesized pharmacological profile to aid in forensic identification and to anticipate its potential physiological effects and health risks. This guide synthesizes the available chemical data for 2,3-DMMC hydrochloride and extrapolates a potential pharmacological profile based on related compounds.

Chemical and Physical Properties

2,3-DMMC hydrochloride is the hydrochloride salt of 2,3-dimethylmethcathinone. The presence of the hydrochloride salt improves the compound's stability and water solubility.

| Property | Value | Reference |

| Formal Name | 1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one, monohydrochloride | [2] |

| Synonyms | 2,3-DMMC | [3] |

| Molecular Formula | C₁₂H₁₇NO • HCl | [2] |

| Molecular Weight | 227.7 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 202.2 °C | [3] |

| UV max (nm) | 252, 292 nm | [2] |

| Solubility | DMF: 1 mg/ml, DMSO: 2.5 mg/ml, Ethanol: 5 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

| CAS Number | 1797981-99-7 | [2] |

Hypothesized Pharmacological Profile

Due to a lack of direct studies on 2,3-DMMC, its pharmacological profile is inferred from its structural analog, 3-MMC, and the broader class of synthetic cathinones.

Mechanism of Action

Synthetic cathinones are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4] They can act as either reuptake inhibitors (blockers) or as substrates (releasers) for these transporters.

Based on the pharmacology of 3-MMC, it is hypothesized that 2,3-DMMC acts as a monoamine transporter substrate, leading to the release of dopamine, norepinephrine, and serotonin from presynaptic neurons.[4][5] 3-MMC is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a less potent effect on the serotonin transporter (SERT).[4] This suggests that 3-MMC has more pronounced amphetamine-like psychostimulant properties compared to more serotonergic compounds like MDMA.[4] The shift of the methyl group from the 3-position (in 3-MMC) to the 2,3-positions on the phenyl ring in 2,3-DMMC may alter its affinity and selectivity for these transporters, but the fundamental mechanism as a monoamine releaser is likely conserved.

Receptor Binding Profile

Direct receptor binding studies for 2,3-DMMC are not available. For 3-MMC, in addition to its primary action on monoamine transporters, some affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and adrenergic receptors (α1A, α2A) has been reported. It is plausible that 2,3-DMMC may exhibit a similar, though likely quantitatively different, receptor binding profile.

Experimental Protocols for Pharmacological Characterization

The following are detailed methodologies for key experiments that would be necessary to elucidate the pharmacological profile of 2,3-DMMC hydrochloride. These protocols are based on standard practices for the evaluation of novel psychoactive substances.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of 2,3-DMMC for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2,3-DMMC.

-

Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of 2,3-DMMC that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the potency (IC₅₀) of 2,3-DMMC to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture or Synaptosome Preparation: HEK293 cells expressing the respective transporters or synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET) are used.

-

Uptake Assay: Cells or synaptosomes are pre-incubated with varying concentrations of 2,3-DMMC, followed by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination and Measurement: Uptake is terminated by rapid filtration or washing. The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is measured by scintillation counting.

-

Data Analysis: Dose-response curves are constructed to determine the IC₅₀ values for uptake inhibition at each transporter.

Neurotransmitter Release Assays

Objective: To determine if 2,3-DMMC acts as a substrate (releaser) for monoamine transporters and to quantify its efficacy (EC₅₀) and magnitude of release.

Methodology:

-

Loading with Radiolabeled Neurotransmitter: Cells or synaptosomes are pre-loaded with a radiolabeled neurotransmitter.

-

Superfusion: The loaded cells or synaptosomes are placed in a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of spontaneous release.

-

Drug Application: Varying concentrations of 2,3-DMMC are introduced into the perfusion buffer.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is determined by scintillation counting.

-

Data Analysis: The amount of neurotransmitter release is calculated as a percentage of the total cellular content. Dose-response curves are generated to determine the EC₅₀ and maximal release (Emax) for 2,3-DMMC at each transporter.

Potential In Vivo Effects

The in vivo effects of 2,3-DMMC have not been documented. Based on its presumed mechanism of action as a dopamine and norepinephrine releasing agent, its in vivo effects in animal models would likely include:

-

Stimulant Effects: Increased locomotor activity, stereotyped behaviors.

-

Rewarding Properties: Conditioned place preference (CPP), self-administration.

-

Sympathomimetic Effects: Increased heart rate, blood pressure, and body temperature.

-

Anxiogenic or Anxiolytic Effects: Depending on the dose and the specific balance of dopaminergic and serotonergic activity.

Conclusion

2,3-DMMC hydrochloride is a structurally novel synthetic cathinone for which there is a significant lack of pharmacological data. Based on its chemical similarity to 3-MMC, it is hypothesized to act as a monoamine transporter substrate, primarily releasing dopamine and norepinephrine. This profile suggests potential for psychostimulant, rewarding, and sympathomimetic effects. Rigorous in vitro and in vivo studies, following the experimental protocols outlined in this guide, are essential to definitively characterize its pharmacological profile and to understand its potential for abuse and toxicity. The data presented in this guide should be used as a preliminary framework for researchers, scientists, and drug development professionals to inform future investigations into this and other emerging novel psychoactive substances.

References

- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. swgdrug.org [swgdrug.org]

- 4. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

In-Depth Technical Guide: Toxicological Profile of 2,3-Dimethylmethcathinone Hydrochloride

Disclaimer: This document provides a summary of available scientific information. 2,3-Dimethylmethcathinone (2,3-DMMC) hydrochloride is a designer drug, and its physiological and toxicological properties have not been extensively elucidated.[1][2] Much of the data presented herein is extrapolated from studies on its isomers, primarily 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC) and 3-methylmethcathinone (3-MMC), and other related synthetic cathinones. This information is intended for researchers, scientists, and drug development professionals and is not for human or veterinary use.

Introduction

2,3-Dimethylmethcathinone (2,3-DMMC) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) that are structurally related to amphetamines.[1] As a positional isomer of more well-known synthetic cathinones like mephedrone (B570743) (4-MMC), 2,3-DMMC is presumed to have stimulant properties.[3][4] The hydrochloride salt form is common for this class of compounds. Due to the clandestine nature of their production and distribution, comprehensive toxicological data for many synthetic cathinones, including 2,3-DMMC, is scarce. This guide aims to synthesize the available data, with a heavy reliance on data from its isomers, to provide a preliminary understanding of its potential toxicological profile.

Physicochemical Information

| Property | Data | Reference |

| IUPAC Name | 1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride | [5] |

| Synonyms | 2,3-DMMC | [5] |

| CAS Number | 1797981-99-7 | [1] |

| Molecular Formula | C₁₂H₁₇NO · HCl | [1] |

| Molecular Weight | 227.7 g/mol | [1] |

| Appearance | White powder (HCl salt) | [5] |

In Vitro Toxicology

Direct experimental toxicological data for 2,3-DMMC is largely unavailable in peer-reviewed literature. However, studies on its isomers, 3,4-DMMC and 3-MMC, provide insights into the potential cytotoxic and genotoxic effects.

Cytotoxicity

Studies on related synthetic cathinones have demonstrated cytotoxic effects in various cell lines, with hepatotoxicity being a significant concern.

Table 1: In Vitro Cytotoxicity of Dimethylmethcathinone Isomers and Related Cathinones

| Compound | Cell Line | Exposure Time (h) | EC₅₀ (mM) | Reference |

| 3,4-DMMC | Primary Rat Hepatocytes | 24 | 0.158 | [6][7] |

| 3,4-DMMC | H9c2 (rat cardiomyoblasts) | 24 | 0.280 | [8][9] |

| 3,4-DMMC | H9c2 (rat cardiomyoblasts) | 48 | 0.179 | [9] |

| 3-MMC | Primary Rat Hepatocytes | 24 | 1.68 (MTT assay) | [10] |

| 3-MMC | Primary Rat Hepatocytes | 24 | 3.13 (LDH leakage) | [10] |

| 3-MMC | Primary Rat Hepatocytes | 24 | 1.36 (Neutral red uptake) | [10] |

| Butylone (B606430) | Primary Rat Hepatocytes | 24 | 1.21 | [6][7] |

| Buphedrone | Primary Rat Hepatocytes | 24 | 1.57 | [6][7] |

| Methylone | H9c2 (rat cardiomyoblasts) | 24 | 0.978 | [9] |

| Methylone | H9c2 (rat cardiomyoblasts) | 48 | 1.038 | [9] |

Genotoxicity

No direct genotoxicity data for 2,3-DMMC was found. However, studies on 3-MMC and 4-MEC (4-methylethcathinone) suggest a potential for DNA damage.

Table 2: Genotoxicity of Related Synthetic Cathinones

| Compound | Test System | Key Findings | Reference |

| 3-MMC | Single Cell Gel Electrophoresis (SCGE) in TR146 cells | Induced DNA strand breaks | [11] |

| 3-MMC | Micronucleus Assay in TR146 cells | Caused significant induction of micronuclei | [11] |

| 3-MMC | Salmonella/microsome assay | No evidence of gene mutations | [11] |

| 4-MEC | Single Cell Gel Electrophoresis (SCGE) in TR146 cells | Induced DNA strand breaks | [11] |

Mechanisms of Toxicity

Based on studies of its isomers, the toxicity of 2,3-DMMC may be mediated by several mechanisms, including oxidative stress, mitochondrial dysfunction, and induction of apoptosis.

Oxidative Stress

Synthetic cathinones like 3,4-DMMC have been shown to induce the production of reactive oxygen species (ROS) and decrease intracellular glutathione (B108866) levels, leading to oxidative stress.[12] This oxidative stress is a key contributor to their cardiotoxic and hepatotoxic effects.[8][9]

Mitochondrial Dysfunction

Mitochondrial impairment is another hallmark of toxicity for related cathinones. This is characterized by depolarization of the mitochondrial membrane and depletion of intracellular ATP.[8][12]

Apoptosis and Autophagy

Activation of caspase-3, a key executioner caspase in apoptosis, has been observed following exposure to 3,4-DMMC and other cathinones.[8][12] Some cathinones have also been shown to induce autophagy.[8]

Pharmacokinetics and Metabolism

There is no specific pharmacokinetic data for 2,3-DMMC. Studies on 3-MMC in pigs have shown a short half-life of approximately 0.8 hours and low oral bioavailability (around 7%), suggesting a significant first-pass metabolism effect.[10][13]

The metabolism of synthetic cathinones generally proceeds through N-demethylation, reduction of the β-keto group, and hydroxylation of the aromatic ring.[14][15][16] For 3-MMC, identified metabolites include nor-3-MMC, dihydro-3-MMC, and various hydroxylated and carboxylated derivatives.[10] It is plausible that 2,3-DMMC undergoes a similar metabolic fate.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized representation based on methodologies used for related cathinones.[6][7][9]

-

Cell Culture: Plate cells (e.g., primary rat hepatocytes, HepG2, or SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of 2,3-DMMC hydrochloride in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the EC₅₀ value by fitting the data to a dose-response curve.

Single Cell Gel Electrophoresis (Comet Assay) for Genotoxicity

This is a generalized protocol based on the study of 3-MMC and 4-MEC.[11]

-

Cell Treatment: Expose a suitable cell line (e.g., TR146) to various concentrations of 2,3-DMMC hydrochloride for a defined period (e.g., 3 or 24 hours). Include positive and negative controls.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer to allow for DNA unwinding.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length and tail moment).

Visualizations

Caption: Generalized workflow for in vitro toxicological assessment of 2,3-DMMC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Methylmethcathinone - Wikipedia [en.wikipedia.org]

- 4. Appearance of 2-MMC and 3-MMC on the illicit drug market in the Netherlands: A systematic narrative review of the prevalence and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. swgdrug.org [swgdrug.org]

- 6. From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. From Euphoria to Cardiac Stress: Role of Oxidative Stress on the Cardiotoxicity of Methylone and 3,4-DMMC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. Investigations of the genotoxic properties of two synthetic cathinones (3-MMC, 4-MEC) which are used as psychoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro metabolism of cathinone positional isomers: does sex matter? [ouci.dntb.gov.ua]

The Enigmatic Mechanism of 2,3-Dimethylmethcathinone: A Technical Guide to a Novel Substituted Cathinone

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cathinones represent a burgeoning class of psychoactive substances, with 2,3-dimethylmethcathinone (2,3-DMMC) emerging as a compound of interest within the scientific community. While direct empirical data on 2,3-DMMC remains limited, this technical guide synthesizes the current understanding of its putative mechanism of action by examining its structural analogues: 2-methylmethcathinone (2-MMC), 3-methylmethcathinone (3-MMC), and 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC). This whitepaper provides a comprehensive overview of the anticipated pharmacodynamics of 2,3-DMMC, focusing on its interaction with monoamine transporters. Detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways are included to facilitate further research into this and other novel psychoactive substances.

Introduction

The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and a compelling area of research for neuropharmacologists and medicinal chemists. Substituted cathinones, synthetic derivatives of the naturally occurring stimulant found in the khat plant (Catha edulis), are a prominent class of NPS known for their stimulant and empathogenic effects. 2,3-Dimethylmethcathinone (2,3-DMMC) is a lesser-studied member of this family, and as of this writing, its physiological and toxicological properties have not been fully elucidated.[1] This guide aims to bridge this knowledge gap by providing a detailed theoretical framework for its mechanism of action based on the well-documented pharmacology of its isomers.

Putative Mechanism of Action: A Focus on Monoamine Transporters

The primary mechanism of action for substituted cathinones involves their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Substituted cathinones can act as either reuptake inhibitors, blocking this process, or as releasing agents, promoting the reverse transport of neurotransmitters from the presynaptic neuron into the synapse.[4][5][6]

Based on the pharmacology of its isomers, 2,3-DMMC is predicted to be a monoamine transporter substrate that functions as both a reuptake inhibitor and a releasing agent. The position of the methyl groups on the phenyl ring is expected to influence its potency and selectivity for the different monoamine transporters.

Quantitative Pharmacological Data of 2,3-DMMC Isomers

To approximate the potential activity of 2,3-DMMC, the following tables summarize the available quantitative data for its structural isomers at the human monoamine transporters.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM)

| Compound | DAT | NET | SERT | Reference |

| 3-MMC | 430 | 80 | 4500 | [7] |

Lower values indicate greater potency.

Table 2: Monoamine Transporter Releasing Potency (EC50, nM)

| Compound | DAT | NET | SERT | Reference |

| 2-MMC | 80 ± 8 | 53 ± 4 | 490 ± 15 | [8] |

Lower values indicate greater potency.

Table 3: Monoamine Transporter Binding Affinity (Ki, nM)

| Compound | DAT | NET | SERT | Reference |

| 3-MMC | - | 5600 | - | [5] |

Lower values indicate greater affinity.

Signaling Pathways

The interaction of substituted cathinones with monoamine transporters leads to a cascade of downstream signaling events. The primary consequence is an elevation of extracellular dopamine, norepinephrine, and serotonin, leading to enhanced activation of their respective postsynaptic receptors.

As a releasing agent, 2,3-DMMC would be transported into the presynaptic neuron by DAT, leading to a reversal of the transporter's function and subsequent efflux of dopamine into the synaptic cleft.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of compounds like 2,3-DMMC with monoamine transporters.

Monoamine Transporter Binding Assay

This assay determines the affinity of a test compound for the monoamine transporters.

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a radioligand specific for the transporter of interest (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the test compound (2,3-DMMC).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells or synaptosomes.

-

Preparation of Synaptosomes or Cells:

-

Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT) in a sucrose (B13894) buffer and isolate synaptosomes through differential centrifugation.

-

Cells: Use HEK 293 cells stably expressing the transporter of interest.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (2,3-DMMC) or a known inhibitor for non-specific uptake.

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

Incubate for a short period at a controlled temperature.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity of the filters.

-

-

Data Analysis:

-

Determine the amount of specific uptake by subtracting non-specific uptake from total uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value for uptake inhibition.

-

Neurotransmitter Release Assay

This assay determines if a test compound acts as a substrate for the transporter, inducing neurotransmitter release.

-

Cell Preparation and Loading:

-

Culture HEK 293 cells expressing the transporter of interest.

-

Load the cells with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) by incubating them in a buffer containing the radiotracer.

-

Wash the cells to remove extracellular radiotracer.

-

-

Release Assay:

-

Resuspend the loaded cells in a superfusion apparatus.

-

Continuously perfuse the cells with buffer and collect fractions at regular intervals.

-

After establishing a stable baseline of radioactivity release, introduce the test compound (2,3-DMMC) into the perfusion buffer.

-

Continue collecting fractions to measure any increase in radioactivity release.

-

At the end of the experiment, lyse the cells to determine the total remaining radioactivity.

-

-

Data Analysis:

-

Express the radioactivity in each fraction as a percentage of the total radioactivity in the cells at the beginning of that collection period.

-

Plot the percentage of release over time.

-

Quantify the peak release induced by the test compound to determine its efficacy as a releasing agent and calculate the EC₅₀ value.

-

Conclusion and Future Directions

While a definitive pharmacological profile of 2,3-DMMC awaits direct experimental investigation, the data from its structural isomers strongly suggest that it functions as a monoamine transporter substrate, likely with a preference for the dopamine and norepinephrine transporters. This would classify it as a psychostimulant with potential for abuse. The provided experimental protocols offer a clear roadmap for researchers to elucidate the precise mechanism of action of 2,3-DMMC and other novel substituted cathinones. Future research should prioritize conducting in vitro binding, uptake, and release assays specifically with 2,3-DMMC to confirm these hypotheses and to determine its full pharmacological profile, including its activity at various CNS receptors. Such data is crucial for understanding its potential psychoactive effects, toxicity, and abuse liability, and will be invaluable for the development of effective public health responses and potential therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. Monoamine releasing agent [medbox.iiab.me]

- 6. grokipedia.com [grokipedia.com]

- 7. Synaptosomal Uptake Assays [bio-protocol.org]

- 8. 2-Methylmethcathinone - Wikipedia [en.wikipedia.org]

In Vitro Effects of 2,3-Dimethylmethcathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The physiological and toxicological properties of 2,3-Dimethylmethcathinone (2,3-DMMC) hydrochloride have not been extensively elucidated in published scientific literature.[1] This document provides a comprehensive overview of the anticipated in vitro effects based on the known pharmacology of structurally related synthetic cathinones and general structure-activity relationships within this class of compounds. The experimental protocols and potential biological interactions described herein are extrapolated from studies on analogous substances.

Introduction

2,3-Dimethylmethcathinone (2,3-DMMC) is a designer drug belonging to the substituted cathinone (B1664624) class, which shares structural features with amphetamines.[1] Synthetic cathinones are known for their stimulant effects, which are primarily mediated by their interaction with monoamine transporters. This technical guide synthesizes the expected in vitro pharmacological profile of 2,3-DMMC, details relevant experimental methodologies for its characterization, and presents visualizations of key cellular pathways and experimental workflows.

Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) studies of various methcathinone (B1676376) analogs, the position of substituents on the phenyl ring significantly influences the potency and selectivity of these compounds for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][3][4] Generally, 2-substituted cathinones are less potent than their 3- or 4-substituted counterparts.[2][3][4] Therefore, it is hypothesized that 2,3-DMMC may exhibit a different potency profile compared to its more well-studied isomer, 3,4-DMMC.

Interaction with Monoamine Transporters

2,3-DMMC is expected to act as a monoamine transporter ligand, although its specific activity as a substrate (releaser) or inhibitor (reuptake blocker) requires experimental confirmation. It is anticipated to have a higher affinity for DAT and NET over SERT.[3]

Cytotoxicity

Synthetic cathinones have been shown to induce cytotoxicity in various cell lines, often through mechanisms involving oxidative stress and mitochondrial dysfunction.[5][6][7] It is plausible that 2,3-DMMC could elicit similar cytotoxic effects.

Quantitative Data Summary

As of the date of this document, specific quantitative in vitro data for 2,3-Dimethylmethcathinone hydrochloride (e.g., IC50, Ki, EC50 values) are not available in the peer-reviewed literature. The following table provides a template for how such data would be presented upon experimental determination. For comparative purposes, data for the related compound 3,4-DMMC is included where available.

| Assay | Target | 2,3-DMMC Value | 3,4-DMMC Value | Cell Line/System |

| Uptake Inhibition (IC50) | DAT | Not Available | Potent Inhibitor[8] | HEK-293 |

| NET | Not Available | Potent Inhibitor[8] | HEK-293 | |

| SERT | Not Available | Potent Inhibitor[8] | HEK-293 | |

| Receptor Binding (Ki) | DAT | Not Available | Not Available | HEK-293 |

| NET | Not Available | Not Available | HEK-293 | |

| SERT | Not Available | Not Available | HEK-293 | |

| Neurotransmitter Release (EC50) | Dopamine | Not Available | Substrate[8] | Rat Brain Synaptosomes |

| Norepinephrine | Not Available | Substrate[8] | Rat Brain Synaptosomes | |

| Serotonin | Not Available | Substrate[8] | Rat Brain Synaptosomes | |

| Cytotoxicity (EC50) | Cell Viability | Not Available | 0.158 mM[7] | Primary Rat Hepatocytes |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the pharmacological and toxicological profile of 2,3-DMMC.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

-

HEK-293 cells stably expressing human DAT, NET, or SERT

-

Culture medium (e.g., DMEM with 10% FBS)

-

Krebs-HEPES buffer

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

-

This compound (test compound)

-

Known transporter inhibitors (e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT) for positive controls

-

Scintillation counter

Procedure:

-

Culture HEK-293 cells expressing the target transporter to confluence in appropriate culture vessels.

-

Wash the cells with phosphate-buffered saline (PBS) and gently detach them.

-

Resuspend the cells in Krebs-HEPES buffer.

-

Pre-incubate aliquots of the cell suspension with varying concentrations of 2,3-DMMC or control compounds for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cell line (e.g., SH-SY5Y neuroblastoma cells or HepG2 hepatoma cells)

-

Culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2,3-DMMC for a specified duration (e.g., 24 or 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action of 2,3-DMMC at the synapse and the workflow for a typical in vitro cytotoxicity assay.

Caption: Predicted interaction of 2,3-DMMC with monoamine transporters at the synapse.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethylmethcathinone - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile of 2,3-Dimethylmethcathinone Hydrochloride (2,3-DMMC HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3-Dimethylmethcathinone hydrochloride (2,3-DMMC HCl), a compound of interest in forensic and research applications. The following sections detail its solubility in various common laboratory solvents, outline a standard experimental protocol for solubility determination, and present a logical workflow for this process.

Core Data: Solubility of 2,3-DMMC Hydrochloride

The solubility of a compound is a critical physicochemical property, influencing its handling, formulation, and analytical characterization. The following table summarizes the available quantitative solubility data for 2,3-DMMC hydrochloride in several organic solvents and a buffered aqueous solution. This data is primarily sourced from manufacturer specifications for their analytical reference standard.[1] It is important to note that while not explicitly stated, this solubility data is presumed to have been determined at standard room temperature (approximately 20-25°C).

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 1 |

| Dimethyl sulfoxide (B87167) (DMSO) | 2.5 |

| Ethanol | 5 |

| Methanol | 1 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This method involves creating a saturated solution of the substance in a given solvent and then measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of 2,3-DMMC hydrochloride in a specific solvent.

Materials:

-

2,3-DMMC hydrochloride (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of 2,3-DMMC hydrochloride is added to a vial containing a known volume of the solvent. The exact amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After the equilibration period, the suspension is allowed to stand to permit the settling of the excess solid. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a controlled temperature.

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To prevent any undissolved particles from being transferred, the collected supernatant is filtered through a syringe filter. The filtrate is then accurately diluted with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: The concentration of 2,3-DMMC hydrochloride in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of 2,3-DMMC hydrochloride solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

References

Structural Elucidation of 2,3-Dimethylmethcathinone Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2,3-dimethylmethcathinone (2,3-DMMC) and its positional isomers. The differentiation of these closely related compounds is a critical task in forensic chemistry, drug development, and toxicology, as subtle shifts in substituent positions on the phenyl ring can significantly alter their pharmacological and toxicological profiles. This document outlines key experimental protocols and presents comparative analytical data to facilitate their unambiguous identification.

Introduction to Dimethylmethcathinone Isomers

Synthetic cathinones, often colloquially known as "bath salts," represent a large and dynamic class of new psychoactive substances (NPS). Within this class, dimethylmethcathinone (DMMC) isomers are of particular interest due to their structural similarity to more well-known cathinones like mephedrone (B570743) (4-methylmethcathinone). The position of the two methyl groups on the aromatic ring gives rise to six possible isomers: 2,3-DMMC, 2,4-DMMC, 2,5-DMMC, 3,4-DMMC, 3,5-DMMC, and the sterically hindered 2,6-DMMC.[1] Accurate identification of each isomer is paramount for law enforcement, public health, and the scientific community. While most forensic laboratories rely on gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy offers the most definitive structural information.[1]

Analytical Approaches and Experimental Protocols

The structural elucidation of DMMC isomers typically involves a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of seized drug samples, offering both separation of complex mixtures and structural information based on mass spectral fragmentation.[2][3][4] While the mass spectra of DMMC isomers can be very similar, subtle differences in fragmentation patterns combined with unique retention times allow for their differentiation.[1]

Experimental Protocol:

-

Instrumentation: An Agilent Model 7890A Gas Chromatograph coupled to an Agilent Model 5975C quadrupole Mass Selective Detector (or equivalent).[1]

-

Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 0.25 µm film thickness of 100% dimethylpolysiloxane (e.g., DB-1).[1][5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Injector: Operated in split mode (e.g., 20:1 or 21.5:1) at a temperature of 280°C.[1][5]

-

Oven Temperature Program:

-

Mass Spectrometer Parameters:

-

Sample Preparation: The free base of the analyte is typically extracted into an organic solvent like chloroform (B151607) at a concentration of approximately 4 mg/mL.[5]

Data Presentation: GC-MS Retention Times

| Compound | Retention Time (min) |

| 2,3-Dimethylmethcathinone | 7.831[5] |

| 2,4-Dimethylmethcathinone | Varies based on specific GC conditions |

| 2,5-Dimethylmethcathinone | Varies based on specific GC conditions |

| 3,4-Dimethylmethcathinone | Varies based on specific GC conditions |

| 3,5-Dimethylmethcathinone | Varies based on specific GC conditions |

| 2,6-Dimethylmethcathinone | Varies based on specific GC conditions |

Note: The retention times for isomers other than 2,3-DMMC are not explicitly provided in the monograph but a study on all six isomers demonstrated their successful resolution under the described GC system.[1]

Mass Spectra Characteristics: All dimethylmethcathinone isomers produce a characteristic base peak at m/z 58, corresponding to the iminium cation [CH3CH=N+HCH3], and a weak molecular ion at m/z 191.[1] Differentiation relies on careful examination of the relative abundances of other fragment ions in the spectra.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between positional isomers based on differences in their vibrational modes, particularly in the fingerprint region.[1]

Experimental Protocol:

-

Instrumentation: A Thermo-Nicolet Nexus 670 FTIR spectrometer (or equivalent) equipped with a single bounce attenuated total reflectance (ATR) accessory.[1]

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Gain: 8

-

Optical Velocity: 0.4747

-

Aperture: 150

-

Scans per sample: 16[1]

-

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal for analysis.

Data Presentation: Key FTIR Absorption Bands for 2,3-DMMC

| Wavenumber (cm⁻¹) | Interpretation |

| ~3000-2800 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (ketone) |

| ~1600, ~1450 | C=C stretching (aromatic ring) |

| ~1300-1000 | C-N stretching |

| ~800-700 | C-H out-of-plane bending (aromatic substitution pattern) |

Note: Specific peak positions will vary slightly between isomers, allowing for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[1]

Experimental Protocol:

-

Instrumentation: An Agilent 400MR NMR spectrometer (or equivalent) with a 5 mm Protune indirect detection, pulse field gradient probe.[1]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated water (D₂O) with a suitable internal standard like tetramethylsilane (B1202638) (TMS) or trisilylpropionic acid (TSP).[1][5]

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR experiments such as HSQC and HMBC are typically performed.[1]

-

Sample Preparation: The sample is dissolved in the deuterated solvent. For analysis in D₂O, the hydrochloride salt of the compound can be used.[5] For analysis in CDCl₃, the free base can be extracted into the solvent.[1]

-

¹H NMR Parameters (Example):

-

Pulse Angle: 90°

-

Delay between pulses: 45 seconds[5]

-

Data Presentation: ¹H NMR Chemical Shifts for 2,3-DMMC (in D₂O)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.3-7.5 | m | 3H |

| Methine CH | ~4.9 | q | 1H |

| N-CH₃ | ~2.7 | s | 3H |

| Aromatic CH₃ | ~2.2-2.3 | s | 6H |

| CH-CH₃ | ~1.4 | d | 3H |

Note: The specific chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for determining the substitution pattern on the phenyl ring.[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the structural elucidation process.

Caption: General analytical workflow for the elucidation of DMMC isomers.

Caption: Detailed workflow for GC-MS analysis of DMMC isomers.

Conclusion

The structural elucidation of 2,3-dimethylmethcathinone and its positional isomers requires a multi-faceted analytical approach. While GC-MS provides valuable information for initial screening and differentiation based on retention times and fragmentation patterns, FTIR offers complementary data on functional groups and substitution patterns. For unambiguous identification, particularly in legal and research contexts, NMR spectroscopy remains the gold standard. The detailed protocols and comparative data presented in this guide serve as a critical resource for laboratories involved in the analysis of synthetic cathinones, ensuring accurate and reliable identification of these controlled substances.

References

2,3-Dimethylmethcathinone Hydrochloride: A Technical Review of a Novel Psychoactive Substance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylmethcathinone hydrochloride (2,3-DMMC HCl) is a synthetic cathinone (B1664624) and a positional isomer of more well-known designer drugs such as mephedrone (B570743) (4-methylmethcathinone). As a member of the substituted cathinone class, it is presumed to have stimulant properties. However, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its pharmacological, toxicological, and pharmacokinetic profile. This technical guide synthesizes the currently available information on 2,3-DMMC HCl, focusing on its chemical synthesis and analytical characterization. Detailed experimental protocols for its identification via gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) are provided. While direct pharmacological data is absent, this document serves as a foundational resource for researchers and forensic professionals by consolidating the existing chemical and analytical knowledge and highlighting the critical need for further investigation into the biological effects of this emerging psychoactive substance.

Introduction

Substituted cathinones continue to emerge on the new psychoactive substances (NPS) market, posing significant challenges to public health and forensic laboratories. These substances are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant. 2,3-Dimethylmethcathinone (2,3-DMMC) is a positional isomer of dimethylmethcathinone, and its hydrochloride salt is the commonly encountered form.[1] Despite its availability as a research chemical, there is a notable lack of published data on its physiological and toxicological effects.[2] This whitepaper provides a detailed overview of the current scientific knowledge of 2,3-DMMC HCl, with a focus on its synthesis and analytical identification.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2,3-DMMC and its hydrochloride salt are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride | [1] |

| Synonyms | 2,3-DMMC HCl | [1] |

| Chemical Formula (Base) | C₁₂H₁₇NO | [1] |

| Molecular Weight (Base) | 191 g/mol | [1] |

| Chemical Formula (HCl) | C₁₂H₁₇NO • HCl | [1][2] |

| Molecular Weight (HCl) | 227.7 g/mol | [1][2] |

| Appearance | White powder (HCl salt) | [1] |

| Melting Point (°C) | 202.2 | [1] |

| Solubility (HCl salt) | DMF: 1 mg/mLDMSO: 2.5 mg/mLEthanol: 5 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |

| UV λmax | 252, 292 nm | [2] |

Synthesis

The synthesis of 2,3-dimethylmethcathinone can be achieved through a multi-step process starting from 1-(2,3-Dimethylphenyl)propan-1-one. The general synthetic pathway involves bromination followed by amination.[3]

Figure 1: Synthetic pathway for 2,3-DMMC HCl.

Experimental Protocol (General): A common route for synthesizing cathinone analogs involves the bromination of the corresponding propiophenone, followed by reaction with an amine.[3] For 2,3-DMMC, this would involve:

-

Bromination: 1-(2,3-Dimethylphenyl)propan-1-one is reacted with a brominating agent (e.g., bromine in a suitable solvent) to form α-bromo-2,3-dimethylpropiophenone.

-

Amination: The resulting α-bromoketone is then reacted with methylamine to yield the free base of 2,3-dimethylmethcathinone.

-

Salt Formation: The free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Analytical Characterization

The identification of 2,3-DMMC HCl in seized materials or research samples relies on various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of synthetic cathinones. The mass spectrum of 2,3-DMMC is characterized by a base peak at m/z 58 and a weak molecular ion at m/z 191.[3] While the mass spectra of dimethylmethcathinone isomers are similar, they can be distinguished by the relative abundances of certain fragment ions.[3]

Experimental Protocol: [1]

-

Instrument: Agilent gas chromatograph with a mass selective detector.

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.

-

Injection: 1 µL with a split ratio of 20:1.

-

MS Parameters: Mass scan range of 30-550 amu.

-

Retention Time: 7.831 min.

References

The Rise of Shadows: An In-depth Technical Guide to the History and Discovery of Novel Psychoactive Cathinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic sciences. Among the most prominent classes of NPS are the synthetic cathinones, clandestinely synthesized derivatives of the naturally occurring psychostimulant cathinone (B1664624) found in the Khat plant (Catha edulis). This technical guide provides a comprehensive overview of the history, discovery, pharmacology, and underlying molecular mechanisms of these compounds. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways to facilitate a deeper understanding of this evolving class of substances.

A Brief History: From Ancient Shrub to Designer Drugs

The use of the Khat plant for its stimulant and euphoric effects dates back centuries, particularly in East Africa and the Arabian Peninsula.[1][2] The primary psychoactive constituent, (S)-(-)-cathinone, was first isolated in the 1970s.[1][3] However, the journey of synthetic cathinones began much earlier in the annals of medicinal chemistry. Methcathinone, the N-methyl analog of cathinone, was first synthesized in 1928, and mephedrone (B570743) in 1929.[4][5] These compounds remained largely obscure until the early 2000s when clandestine chemists rediscovered and began marketing them as "legal highs" to circumvent existing drug laws.[5][6][7]

The mid-2000s saw a surge in the availability of synthetic cathinones on the recreational drug market, often deceptively packaged as "bath salts," "plant food," or "research chemicals."[1][6][8] Mephedrone (4-methylmethcathinone) and methylone (3,4-methylenedioxymethcathinone) were among the first to gain widespread popularity in Europe and the United States.[5][7] The subsequent scheduling of these first-generation compounds led to the rapid emergence of a vast number of second and third-generation derivatives, each with unique structural modifications designed to evade legislation and alter pharmacological effects.

The Core Mechanism: Hijacking Monoamine Transporters

Synthetic cathinones exert their psychostimulant effects by interacting with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By disrupting this finely tuned system, synthetic cathinones lead to a surge in extracellular monoamine concentrations, amplifying their signaling in the brain.[1][9]

Crucially, synthetic cathinones can be broadly categorized into two main mechanistic classes based on their interaction with these transporters:

-

Transporter Substrates (Releasers): These compounds, which include ring-substituted cathinones like mephedrone, are transported into the presynaptic neuron by the monoamine transporters.[1][9] Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, leading to a massive, non-vesicular release of dopamine, norepinephrine, and/or serotonin into the synapse.[1][9]

-

Transporter Inhibitors (Blockers): This class, which includes pyrrolidine-containing cathinones like 3,4-methylenedioxypyrovalerone (MDPV), act as potent blockers of the monoamine transporters.[1][9] They bind to the transporters but are not translocated, effectively preventing the reuptake of neurotransmitters and causing their accumulation in the synaptic cleft.[1][9]

The specific affinity and activity at each of the monoamine transporters largely dictates the unique pharmacological and toxicological profile of each synthetic cathinone derivative.

Quantitative Pharmacology: A Comparative Analysis

The potency and selectivity of synthetic cathinones for the monoamine transporters are critical determinants of their psychoactive effects, abuse potential, and toxicity. The following tables summarize the in vitro pharmacological data for a selection of prominent synthetic cathinones from various structural classes.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM) of Selected Synthetic Cathinones

| Compound | Class | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Pyrrolidinophenones | |||||

| α-PVP | Inhibitor | 22.2 | 9.86 | >10,000 | |

| MDPV | Inhibitor | 4.85 | 16.84 | >10,000 | |

| α-PBP | Inhibitor | 145 | - | >10,000 | |

| α-PHP | Inhibitor | 16 | - | >33,000 | |

| Ring-Substituted Cathinones | |||||

| Mephedrone (4-MMC) | Substrate/Inhibitor | 130 | 40 | 240 | |

| Methylone | Substrate/Inhibitor | 210 | 260 | 210 | |

| 3-MMC | Substrate/Inhibitor | 110 | 30 | 230 | |

| 4-MEC | Substrate/Inhibitor | 150 | 50 | 180 | |

| Other Cathinones | |||||

| Methcathinone | Substrate | 76 | 26 | 1290 | |

| Cathinone | Substrate | 130 | 34 | 4100 |

Table 2: Monoamine Release Potency (EC50, nM) of Selected Synthetic Cathinones

| Compound | Class | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| Ring-Substituted Cathinones | |||||

| Mephedrone (4-MMC) | Substrate | 240 | 120 | 330 | |

| Methylone | Substrate | 310 | 420 | 350 | |

| 3-MMC | Substrate | 180 | 90 | 290 | |

| 4-MEC | Substrate | 220 | 110 | 280 | |

| Other Cathinones | |||||

| Methcathinone | Substrate | 98 | 35 | 1800 | |

| Cathinone | Substrate | 150 | 45 | 5200 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of novel psychoactive cathinones.

Synaptosome Preparation and Neurotransmitter Uptake/Release Assays

This protocol describes the preparation of synaptosomes (resealed nerve terminals) from rodent brain tissue and their use in assessing the effects of synthetic cathinones on monoamine transporter function.

Materials:

-

Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 2.5 mM CaCl2, pH 7.4)

-

Radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine)

-

Test compounds (synthetic cathinones)

-

Scintillation vials and scintillation fluid

-

Homogenizer (glass-Teflon)

-

Refrigerated centrifuge

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region on ice and place it in ice-cold sucrose buffer.

-

Homogenize the tissue with a glass-Teflon homogenizer (10-12 strokes at 800 rpm).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the pellet in fresh, ice-cold sucrose buffer and repeat the centrifugation step.

-

Resuspend the final synaptosomal pellet in KRH buffer.

-

-

Neurotransmitter Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular radiolabel.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of the drug that inhibits 50% of specific uptake).

-

-

Neurotransmitter Release Assay:

-

Pre-load the synaptosomes with the radiolabeled neurotransmitter by incubating them in KRH buffer containing the radiolabel for 30 minutes at 37°C.

-

Wash the synaptosomes by centrifugation and resuspend them in fresh KRH buffer.

-

Aliquot the pre-loaded synaptosomes into tubes and establish a baseline of spontaneous release.

-

Initiate release by adding various concentrations of the test compound or vehicle.

-

At specified time points, collect the supernatant (containing the released radiolabel) after centrifugation.

-

Quantify the radioactivity in the supernatant and the remaining synaptosomal pellet.

-

Calculate the EC50 value (the concentration of the drug that elicits 50% of the maximal release).

-

Radioligand Binding Assay for Transporter Affinity

This protocol is used to determine the binding affinity (Ki) of synthetic cathinones for the monoamine transporters using cell membranes expressing the transporter of interest and a radiolabeled ligand.

Materials:

-

Cell membranes from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK-293 cells).

-

Radioligand specific for the transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).

-

Test compounds (synthetic cathinones).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known transporter ligand like cocaine).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control in the assay buffer.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that displaces 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Molecular Mechanisms

The increased synaptic concentrations of monoamines resulting from the action of synthetic cathinones lead to the activation of downstream signaling cascades through their respective G-protein coupled receptors (GPCRs). These pathways ultimately mediate the acute psychoactive effects and contribute to the long-term neuroadaptations associated with their use.

Dopaminergic Signaling Pathway

The rewarding and reinforcing effects of many synthetic cathinones are primarily mediated by their action on the dopaminergic system. Increased synaptic dopamine leads to the activation of D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

Caption: Dopaminergic signaling cascade activated by synthetic cathinones.

Serotonergic Signaling Pathway

The effects of synthetic cathinones on mood, perception, and appetite are often attributed to their interaction with the serotonergic system. Increased synaptic serotonin activates a variety of 5-HT receptors, leading to complex downstream effects.

Caption: Serotonergic signaling pathways modulated by synthetic cathinones.

Noradrenergic Signaling Pathway

The stimulant effects of synthetic cathinones, such as increased heart rate, blood pressure, and alertness, are largely due to their impact on the noradrenergic system. Elevated synaptic norepinephrine activates α and β-adrenergic receptors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]